molecular formula C18H19NaO6 B597302 alpha-Methoxyphenylacetic Acid Hemisodium Salt CAS No. 13911-17-6

alpha-Methoxyphenylacetic Acid Hemisodium Salt

Cat. No.: B597302
CAS No.: 13911-17-6
M. Wt: 354.334
InChI Key: MHJDZCYTNVPWJM-UHFFFAOYSA-M
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Description

Alpha-Methoxyphenylacetic Acid Hemisodium Salt: is a chemical compound with the molecular formula C9H10O3. It is a derivative of mandelic acid and is used in various organic reactions. This compound is known for its role as an inhibitor of enzymes involved in amino acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methoxyphenylacetic Acid Hemisodium Salt can be achieved by reacting alpha-Methoxyphenylacetic Acid with sodium hydroxide. The process involves dissolving alpha-Methoxyphenylacetic Acid in water to form a clear solution, then slowly adding sodium hydroxide to the solution while stirring continuously. The solution is then filtered to remove any impurities, concentrated by evaporating the water under reduced pressure, and the product is crystallized by adding a suitable solvent such as ethanol or acetone.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methoxyphenylacetic Acid Hemisodium Salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Methoxyphenylacetic Acid Hemisodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical methods.

    Biology: Studied for its inhibitory effects on enzymes involved in amino acid metabolism.

    Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Used in the production of various chemical intermediates and as a standard in quality control processes.

Mechanism of Action

Alpha-Methoxyphenylacetic Acid Hemisodium Salt acts as an inhibitor of enzymes, specifically those involved in the metabolism of amino acids. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and their role in biochemical pathways.

Comparison with Similar Compounds

    Mandelic Acid: A chiral carboxylic acid used in the cosmetic industry and as a precursor in organic synthesis.

    Phenylacetic Acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic chemistry.

    Methoxyacetic Acid: Known for its use in organic synthesis and as a reagent in chemical reactions.

Uniqueness: Alpha-Methoxyphenylacetic Acid Hemisodium Salt is unique due to its specific inhibitory effects on enzymes involved in amino acid metabolism. This property makes it valuable in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDZCYTNVPWJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659929
Record name Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13911-17-6
Record name Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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